Enhanced Acidity: pKa Lowered by ~0.94 Units Relative to the Sulfide Analog and ~1.85 Units Relative to Cyclobutane Carboxylic Acid
The 1,1-dioxide (sulfone) oxidation state at the ring sulfur significantly enhances the acidity of the pendant carboxylic acid. The predicted pKa of 1,1-dioxothietane-3-carboxylic acid is 2.94±0.20 , compared to 3.88±0.20 for thietane-3-carboxylic acid (sulfide, CAS 765-55-9) , 3.88±0.20 for oxetane-3-carboxylic acid (CAS 114012-41-8) , and 4.785 (experimental, 25°C) for cyclobutane carboxylic acid (CAS 3721-95-7) . An independent computed value from Chembase yields pKa 3.18 for the target compound [1]. This ~0.94-unit decrease versus the sulfide analog is attributed to the electron-withdrawing inductive effect of the sulfone group transmitted through the thietane ring. The difference of ~1.85 units versus cyclobutane carboxylic acid represents a ~70-fold greater acid dissociation constant.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.94±0.20 (predicted) ; alternatively pKa = 3.18 (computed, Chembase) [1] |
| Comparator Or Baseline | Thietane-3-carboxylic acid (sulfide): pKa = 3.88±0.20 (predicted); Oxetane-3-carboxylic acid: pKa = 3.88±0.20 (predicted); Cyclobutane carboxylic acid: pK1 = 4.785 (25°C) |
| Quantified Difference | ΔpKa ≈ 0.94 (vs. thietane sulfide); ΔpKa ≈ 0.94 (vs. oxetane); ΔpKa ≈ 1.85 (vs. cyclobutane); ~70-fold greater Ka vs. cyclobutane analog |
| Conditions | Predicted values (ACD/Labs or ChemAxon); cyclobutane carboxylic acid pK1 experimentally determined at 25°C |
Why This Matters
At physiological pH (7.4), the sulfone-bearing compound exists to a measurably greater extent in the ionized carboxylate form, directly influencing aqueous solubility, permeability across lipid bilayers, and binding interactions with target proteins—parameters that are critical for selecting the appropriate building block in medicinal chemistry campaigns.
- [1] Chembase. 1,1-dioxo-1λ⁶-thietane-3-carboxylic acid (CBID: 294863). Acid pKa (JChem): 3.18; LogD (pH 7.4): −4.95; LogP: −1.50. Available at: http://www.chembase.cn/molecule-294863.html View Source
